molecular formula C21H22N2O2 B14958146 5-methyl-N-(3-methylphenyl)-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide

5-methyl-N-(3-methylphenyl)-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide

Cat. No.: B14958146
M. Wt: 334.4 g/mol
InChI Key: SDWZQBPUUZFJAN-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methylphenyl)-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-methylphenyl)-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenylhydrazine with 3-phenylpropanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then subjected to cyclization using a base like sodium hydroxide (NaOH) to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methylphenyl)-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(4-methylbenzyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: A triazole derivative with similar structural features.

    5-methyl-N-(3-methylphenyl)-3-pyridinecarboxamide: A pyridine derivative with comparable functional groups.

Uniqueness

5-methyl-N-(3-methylphenyl)-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide is unique due to its specific oxazole ring structure and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

5-methyl-N-(3-methylphenyl)-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H22N2O2/c1-4-13-23(18-12-8-9-15(2)14-18)21(24)19-16(3)25-22-20(19)17-10-6-5-7-11-17/h5-12,14H,4,13H2,1-3H3

InChI Key

SDWZQBPUUZFJAN-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC(=C1)C)C(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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